molecular formula C34H34N8O2 B2836433 PDGFRalpha kinase inhibitor 1 CAS No. 2209053-93-8

PDGFRalpha kinase inhibitor 1

Numéro de catalogue: B2836433
Numéro CAS: 2209053-93-8
Poids moléculaire: 586.7
Clé InChI: NWVOHJOHQOHBMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PDGFRalpha kinase inhibitor 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: PDGFRalpha kinase inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace specific substituents on the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential.

Applications De Recherche Scientifique

Table 1: Mechanism of Action

MechanismDescription
Receptor InhibitionBlocks PDGFRα signaling pathways
Tumor Growth InhibitionReduces proliferation of tumor cells
Anti-AngiogenesisPrevents formation of new blood vessels supporting tumors

Gastrointestinal Stromal Tumors (GIST)

PDGFRalpha kinase inhibitor 1 has shown significant efficacy in treating gastrointestinal stromal tumors (GIST), particularly those with mutations in the PDGFRA gene. A notable example is avapritinib, which has been approved for patients with D842V mutations. In clinical trials, avapritinib demonstrated a high clinical benefit rate and has become a standard treatment option for advanced GIST patients .

Hypereosinophilic Syndrome

The FIP1L1-PDGFRα fusion gene is implicated in hypereosinophilic syndrome and chronic eosinophilic leukemia. Studies have shown that patients harboring this fusion respond well to imatinib mesylate, achieving complete hematologic remission. This highlights the potential of PDGFRalpha kinase inhibitors in treating hematological malignancies .

Solid Tumors

Research indicates that PDGFRalpha kinase inhibitors can enhance the efficacy of chemotherapeutic agents in solid tumors. In preclinical studies, combining these inhibitors with cytotoxic drugs resulted in increased tumor concentrations of the drugs, suggesting a synergistic effect that could improve treatment outcomes for various solid tumors .

Case Study 1: GIST Treatment Response

A patient with a PDGFRα exon 18 mutation was treated with imatinib. After ten days, the patient exhibited clinical benefits and maintained a partial response for over 30 months before disease progression was noted. This case underscores the effectiveness of targeting PDGFRα mutations in GIST .

Case Study 2: Chronic Eosinophilic Leukemia

In a multicenter study involving patients with FIP1L1-PDGFRα rearrangement, all participants achieved complete hematologic remission after treatment with imatinib. This demonstrates the compound's strong efficacy in specific genetic contexts .

Table 2: Future Research Directions

Research FocusDescription
Combination TherapiesInvestigate synergistic effects with other drugs
Resistance MechanismsStudy mutations leading to resistance
Expanded IndicationsExplore applications in additional cancer types

Mécanisme D'action

PDGFRalpha kinase inhibitor 1 exerts its effects by selectively inhibiting the activity of platelet-derived growth factor receptor alpha and KIT activation loop mutants. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced tumor cell proliferation and survival .

Comparaison Avec Des Composés Similaires

PDGFRalpha kinase inhibitor 1 is unique in its high selectivity and potency against specific mutations in platelet-derived growth factor receptor alpha and KIT. Similar compounds include:

This compound stands out due to its efficacy against treatment-resistant mutations, such as PDGFRA D842V, making it a valuable addition to the arsenal of targeted cancer therapies .

Activité Biologique

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. PDGFRα kinase inhibitors, particularly PDGFRalpha kinase inhibitor 1, have emerged as significant therapeutic agents in treating certain cancers and fibrotic diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical studies, and potential applications.

PDGFRα is a receptor tyrosine kinase that mediates signaling pathways essential for cellular functions. Inhibition of PDGFRα can disrupt these pathways, leading to reduced tumor growth and metastasis. This compound specifically targets the ATP-binding site of the PDGFRα, preventing its activation and subsequent downstream signaling.

Key Mechanisms:

  • Inhibition of Cell Proliferation : By blocking PDGFRα activation, the inhibitor reduces the proliferation of cells that depend on PDGF signaling.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways.
  • Anti-Angiogenic Effects : By inhibiting PDGFRα, the compound may also reduce angiogenesis, limiting tumor growth by decreasing blood supply.

Efficacy in Clinical Studies

Recent studies have highlighted the effectiveness of this compound in various cancer models.

Case Studies:

  • Eosinophilic Leukemia : A study demonstrated that tricyclic purine inhibitors of PDGFRα exhibited strong cytotoxicity against the human eosinophilic leukemia cell line EOL-1. The results indicated a significant reduction in cell viability with increasing concentrations of the inhibitor .
  • Fibrotic Diseases : In preclinical models of fibrosis, this compound showed promise in reducing fibrotic markers and improving tissue remodeling .

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:

Study Findings
PubMed Study on Sp1 Regulation Demonstrated that FGF-2 represses PDGFR-alpha transcription through ERK1/2-dependent Sp1 phosphorylation.
Cytotoxicity Study Established strong selective cytotoxicity against EOL-1 cells, indicating potential for targeted therapy in hematological malignancies.
Renal Safety Profile Study Highlighted off-target effects on renal cells but noted that PDGFR inhibition could influence tubular regeneration positively.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate a favorable absorption profile with a half-life conducive to therapeutic dosing schedules. However, safety profiles must be monitored due to potential off-target effects.

Safety Considerations:

  • Renal Effects : Some studies reported renal toxicity associated with other tyrosine kinase inhibitors targeting similar pathways; thus, careful monitoring is warranted .
  • Adverse Reactions : Common adverse reactions include fatigue, nausea, and potential hematological effects.

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOHJOHQOHBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.